molecular formula C8H19N3 B2952658 [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine CAS No. 1354010-29-9

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine

Cat. No.: B2952658
CAS No.: 1354010-29-9
M. Wt: 157.261
InChI Key: CRBJHGQBKRQFJS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine derivatives with ethyl cyanoacetate in the presence of a base such as sodium ethoxide in ethanol . This reaction typically proceeds under mild conditions and yields the desired product after purification.

Chemical Reactions Analysis

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine can be compared with other similar compounds, such as:

The uniqueness of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine lies in its specific structural features and the resulting biological activities, which make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(3R)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBJHGQBKRQFJS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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